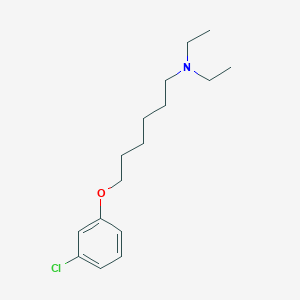
6-(3-chlorophenoxy)-N,N-diethyl-1-hexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-chlorophenoxy)-N,N-diethyl-1-hexanamine, also known as Chlorphentermine, is a synthetic compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1950s and was used as an appetite suppressant in the treatment of obesity. However, due to its adverse effects and potential for abuse, it was eventually withdrawn from the market. Despite this, Chlorphentermine continues to be of interest to researchers due to its potential applications in scientific research.
Wirkmechanismus
6-(3-chlorophenoxy)-N,N-diethyl-1-hexanaminemine works by increasing the release of neurotransmitters such as norepinephrine, dopamine, and serotonin. These neurotransmitters are involved in the regulation of appetite, mood, and energy expenditure. By increasing their release, 6-(3-chlorophenoxy)-N,N-diethyl-1-hexanaminemine can reduce appetite and increase energy expenditure, leading to weight loss.
Biochemical and Physiological Effects:
6-(3-chlorophenoxy)-N,N-diethyl-1-hexanaminemine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of norepinephrine, dopamine, and serotonin, as well as to inhibit their reuptake. This leads to increased levels of these neurotransmitters in the brain, which can affect mood, appetite, and energy expenditure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(3-chlorophenoxy)-N,N-diethyl-1-hexanaminemine in lab experiments is its ability to stimulate the sympathetic nervous system, which can be useful in studies on the effects of sympathetic stimulation on various physiological processes. However, one limitation is its potential for abuse and adverse effects, which can make it difficult to use in human studies.
Zukünftige Richtungen
There are several potential future directions for research on 6-(3-chlorophenoxy)-N,N-diethyl-1-hexanaminemine. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. It has also been suggested that it may have potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. Additionally, further research is needed to fully understand its mechanism of action and potential adverse effects.
Synthesemethoden
The synthesis of 6-(3-chlorophenoxy)-N,N-diethyl-1-hexanaminemine involves the reaction of 3-chlorophenol with diethylamine to form 3-chlorophenyl-N,N-diethylcarbamate. This intermediate is then reacted with 1-chlorohexane to form 6-(3-chlorophenoxy)-N,N-diethyl-1-hexanaminemine. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
6-(3-chlorophenoxy)-N,N-diethyl-1-hexanaminemine has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and metabolism. It has been shown to have sympathomimetic effects, which means it stimulates the sympathetic nervous system, leading to increased heart rate, blood pressure, and metabolism. This makes it useful in studies on the effects of sympathetic stimulation on various physiological processes.
Eigenschaften
IUPAC Name |
6-(3-chlorophenoxy)-N,N-diethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-3-18(4-2)12-7-5-6-8-13-19-16-11-9-10-15(17)14-16/h9-11,14H,3-8,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADAAZRNCOHMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-chlorophenoxy)-N,N-diethylhexan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5090717.png)
![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methyl-1-propanamine](/img/structure/B5090730.png)
![1-[6-(2,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5090734.png)
![ethyl 4-{3-[benzyl(methyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5090735.png)
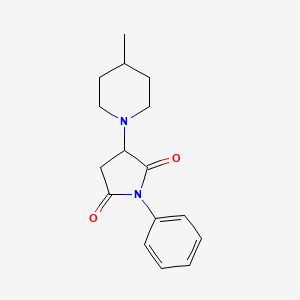
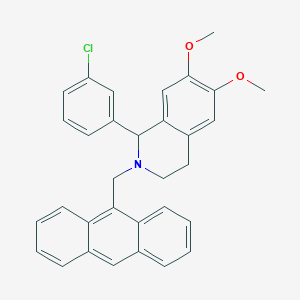
![N~2~-(4-bromo-3-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090758.png)
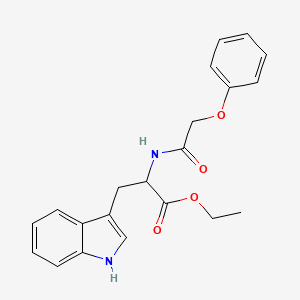
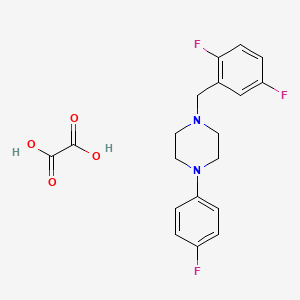
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090788.png)
![2-{2-[(4-tert-butylphenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5090796.png)
acetate](/img/structure/B5090808.png)
![10-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B5090812.png)
![N-cycloheptyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5090820.png)